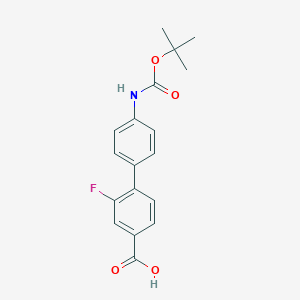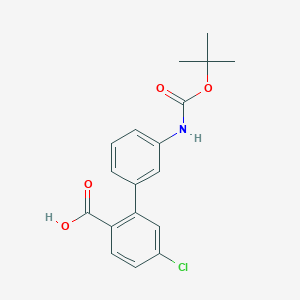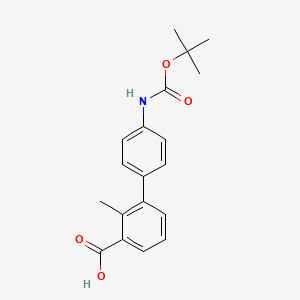
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid (4-BOC-APFB) is a synthetic organic compound with a wide range of applications in the chemical and pharmaceutical industries. It has been used in the synthesis of a variety of compounds, including those used in drug discovery, and has been used in the development of new drugs. 4-BOC-APFB has also been used in the development of diagnostic and therapeutic agents, as well as in the development of new materials for a variety of applications.
Scientific Research Applications
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including drug discovery, material development, and diagnostic and therapeutic agents. It has been used in the development of new drugs, such as antifungals, antibiotics, and anti-cancer agents. It has also been used in the development of materials for use in a variety of applications, such as drug delivery systems, sensors, and catalysts. In addition, 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% has been used in the development of diagnostic agents, such as imaging agents, and therapeutic agents, such as gene therapies.
Mechanism of Action
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% acts as a proton acceptor, which allows it to form strong hydrogen bonds with other molecules, such as proteins and nucleic acids. This ability to form hydrogen bonds allows 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% to interact with and modulate the function of proteins and nucleic acids, which can be used to modulate the activity of enzymes, receptors, and other proteins. In addition, 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% can also interact with and modulate the activity of small molecules, such as hormones, neurotransmitters, and drugs.
Biochemical and Physiological Effects
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, and other proteins, as well as small molecules, such as hormones, neurotransmitters, and drugs. In addition, 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer activities, as well as to be an antioxidant and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from a variety of commercial sources. In addition, it is relatively stable, and can be stored for extended periods of time without significant loss of activity. However, 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% is also fairly toxic, and should be handled with care in the laboratory.
Future Directions
Given the wide range of applications of 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95%, there are numerous potential future directions for research and development. These include the development of new drugs, materials, and diagnostic and therapeutic agents. In addition, further research into the biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% could lead to the development of new treatments for a variety of diseases and conditions. Finally, further research into the mechanism of action of 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% could lead to the development of new drugs and materials with improved efficacy and safety.
Synthesis Methods
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% is synthesized by the reaction of 4-bromo-3-fluorobenzoic acid with 4-bromoacetanilide in the presence of a base. The reaction proceeds via an S N 2 substitution, leading to the formation of 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95%. The reaction can be conducted in either aqueous or organic solvents, and is typically performed at temperatures between 0 and 60°C.
properties
IUPAC Name |
3-fluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)14-9-6-12(16(21)22)10-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDDRYYAOILTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)











